

Spectroscopic Characterization of 5-Ethyl-5-methylhydantoin: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-5-methylhydantoin

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Ethyl-5-methylhydantoin** (CAS No. 5394-36-5), a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and comprehensive interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (^1H and ^{13}C NMR) spectra. By integrating data from authoritative spectral databases with fundamental scientific principles, this guide serves as a definitive reference for the structural elucidation and quality control of this important molecule.

Introduction: The Hydantoin Scaffold

The hydantoin moiety, an imidazolidine-2,4-dione ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably anticonvulsant drugs. **5-Ethyl-5-methylhydantoin** is a disubstituted derivative with a chiral center at the C5 position. Its chemical and physical properties make it a valuable building block in organic synthesis and a subject of interest in pharmacological studies.^[1] Accurate and unambiguous structural confirmation is paramount for any research or development application, a task for which spectroscopic methods are indispensable.

Chemical Structure:

- IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione^[1]

- Molecular Formula: $C_6H_{10}N_2O_2$ [2]
- Molecular Weight: 142.16 g/mol [2]
- SMILES: CCC1(C(=O)NC(=O)N1)C [1]

Fundamental Principles of Spectroscopic Analysis

A multi-spectroscopic approach is essential for unequivocal structure determination. Each technique provides a unique piece of the molecular puzzle.

- Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at characteristic frequencies, allowing for their identification. For **5-Ethyl-5-methylhydantoin**, IR spectroscopy is crucial for identifying the N-H and carbonyl (C=O) groups of the hydantoin ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
 - 1H NMR Spectroscopy: Detects the chemical environment of hydrogen atoms (protons). The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.
 - ^{13}C NMR Spectroscopy: Maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional type (e.g., alkyl, carbonyl).

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data for **5-Ethyl-5-methylhydantoin**.

Sample Preparation

The choice of sample preparation method is dictated by the spectroscopic technique and the physical state of the sample. **5-Ethyl-5-methylhydantoin** is a solid at room temperature.[1]

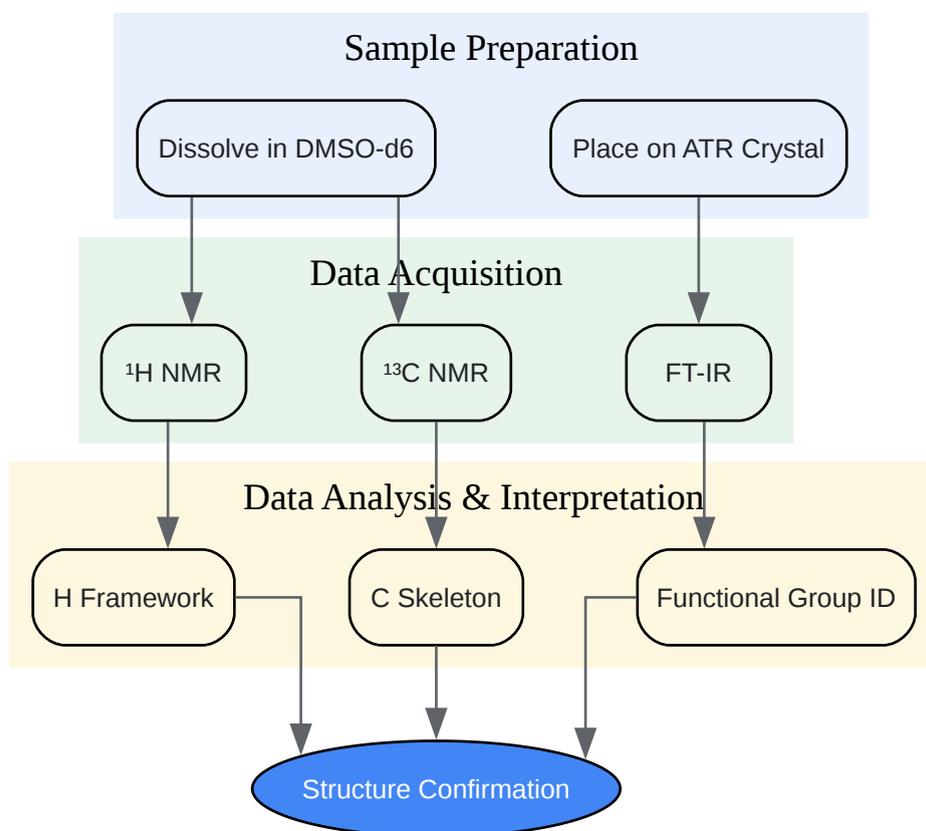
- NMR Sample Preparation (in DMSO-d₆):
 - Weigh approximately 5-10 mg of **5-Ethyl-5-methylhydantoin** directly into a clean, dry 5 mm NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality Insight: DMSO-d₆ is an excellent solvent for many hydantoin derivatives. Crucially, it is aprotic and its residual proton signal appears at a known chemical shift (~2.50 ppm), avoiding interference with most sample signals. It also allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O.
 - Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
- FTIR Sample Preparation (ATR Method):
 - Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the clean, empty crystal.
 - Trustworthiness Principle: Recording a background spectrum is a critical self-validating step. It ensures that any signals from the atmosphere (like CO₂) or residual contaminants on the crystal are computationally removed from the final sample spectrum.
 - Place a small amount (a few milligrams) of the solid **5-Ethyl-5-methylhydantoin** powder directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
 - Acquire the spectrum.

Data Acquisition Parameters

The following are typical acquisition parameters on a standard 400 MHz NMR spectrometer and a modern FT-IR instrument.

- ^1H NMR Spectroscopy:
 - Spectrometer: 400 MHz
 - Pulse Program: Standard single pulse (e.g., Bruker 'zg30')
 - Number of Scans: 16-64 (averaged to improve signal-to-noise)
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-12 ppm
- ^{13}C NMR Spectroscopy:
 - Spectrometer: 100 MHz (on a 400 MHz system)
 - Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30')
 - Number of Scans: 512 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2 seconds
- FT-IR Spectroscopy:
 - Technique: ATR
 - Spectral Range: 4000 - 400 cm^{-1}
 - Number of Scans: 16-32
 - Resolution: 4 cm^{-1}

Spectroscopic Analysis Workflow Diagram



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Caption: Workflow for the spectroscopic analysis of **5-Ethyl-5-methylhydantoin**.

Spectroscopic Data and Interpretation

The following data is based on the Spectral Database for Organic Compounds (SDBS), a trusted and authoritative source managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Infrared (IR) Spectrum Analysis

The IR spectrum provides clear evidence for the key functional groups within the hydantoin ring. The solid-state spectrum (KBr disk) shows characteristic absorptions.

Table 1: Key IR Absorption Bands for **5-Ethyl-5-methylhydantoin**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3273, 3196	Strong	N-H Stretch	Amide (N-H)
2978, 2941, 2883	Medium	C-H Stretch	Alkyl (CH ₃ , CH ₂)
1771, 1713	Strong	C=O Stretch	Carbonyl (Amide)
1416	Medium	C-N Stretch	Amide
1381	Medium	C-H Bend (CH ₃)	Alkyl

Interpretation:

- N-H Stretching: The two strong, slightly broad peaks at 3273 and 3196 cm⁻¹ are characteristic of N-H stretching vibrations in the solid state, where hydrogen bonding is present. This confirms the presence of the two amide groups in the hydantoin ring.
- C-H Stretching: The peaks just below 3000 cm⁻¹ (2978, 2941, 2883 cm⁻¹) are definitive for sp³ C-H bonds, corresponding to the methyl and ethyl substituents.
- Carbonyl (C=O) Stretching: The two very strong absorptions at 1771 and 1713 cm⁻¹ are unambiguous evidence for the two carbonyl groups of the dione structure. The presence of two distinct peaks is typical for cyclic imides, often attributed to symmetric and asymmetric stretching modes.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum details the proton environment, confirming the ethyl and methyl groups and their connectivity.

Table 2: ¹H NMR Data for **5-Ethyl-5-methylhydantoin**

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	10.58	s (broad)	1H	NH (Position 1)
b	8.08	s (broad)	1H	NH (Position 3)
c	1.70	q	2H	-CH ₂ -CH ₃
d	1.25	s	3H	C5-CH ₃
e	0.72	t	3H	-CH ₂ -CH ₃

Interpretation:

- Amide Protons (a, b): The two downfield signals at 10.58 and 8.08 ppm are characteristic of the amide N-H protons. Their broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen.
- C5-Methyl Protons (d): The sharp singlet at 1.25 ppm integrates to 3 protons. As it has no adjacent protons, it appears as a singlet and is assigned to the methyl group directly attached to the C5 quaternary carbon.
- Ethyl Group Protons (c, e): The classic ethyl group pattern is observed. The signal at 0.72 ppm is a triplet, integrating to 3 protons, assigned to the terminal methyl group (-CH₃). It is split into a triplet by its two neighboring methylene protons. The signal at 1.70 ppm is a quartet, integrating to 2 protons, assigned to the methylene group (-CH₂-). It is split into a quartet by its three neighboring methyl protons. This mutual splitting pattern (quartet and triplet) is definitive proof of an ethyl group.

Caption: ¹H-¹H spin-spin coupling in the ethyl group of the molecule.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the presence of all six carbon atoms in their unique chemical environments.

Table 3: ¹³C NMR Data for **5-Ethyl-5-methylhydantoin**

Chemical Shift (δ , ppm)	Assignment	Carbon Type
177.3	C=O (Position 4)	Carbonyl
156.9	C=O (Position 2)	Carbonyl
62.4	C5	Quaternary
30.0	-CH ₂ -CH ₃	Methylene
22.1	C5-CH ₃	Methyl
8.1	-CH ₂ -CH ₃	Methyl

Interpretation:

- **Carbonyl Carbons:** The two signals in the far downfield region at 177.3 and 156.9 ppm are characteristic of carbonyl carbons in an amide or imide environment. Their distinct shifts are due to the different electronic environments at the C2 and C4 positions of the ring.
- **Quaternary Carbon (C5):** The signal at 62.4 ppm corresponds to the only quaternary sp³ carbon in the molecule, the chiral center C5, which is bonded to two nitrogen atoms, a methyl group, and an ethyl group.
- **Alkyl Carbons:** The three upfield signals correspond to the alkyl carbons. The peak at 30.0 ppm is assigned to the methylene (-CH₂) carbon of the ethyl group. The peaks at 22.1 ppm and 8.1 ppm are assigned to the two methyl (-CH₃) carbons. The C5-methyl is slightly more deshielded than the terminal methyl of the ethyl group.

Integrated Spectroscopic Conclusion

The combined spectroscopic data provides an unambiguous confirmation of the structure of **5-Ethyl-5-methylhydantoin**.

- IR spectroscopy confirms the presence of the core hydantoin functional groups: N-H bonds and two distinct C=O bonds, alongside the alkyl C-H bonds.
- ¹H NMR spectroscopy resolves the proton structure, clearly identifying the two amide protons and the characteristic triplet-quartet pattern of the ethyl group, as well as the singlet for the

C5-methyl group. The integration values perfectly match the number of protons in each unique environment.

- ^{13}C NMR spectroscopy accounts for all six carbon atoms in the molecule, distinguishing the two carbonyl carbons, the quaternary C5 carbon, the methylene carbon, and the two non-equivalent methyl carbons.

Collectively, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally supports the assigned structure of **5-Ethyl-5-methylhydantoin**, serving as a reliable benchmark for its identification and quality assessment.

References

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